Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate
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Overview
Description
Ethyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with the molecular formula C11H14O3 It is a bicyclic ester that features a unique bicyclo[222]octane framework, which is a common motif in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with ethyl acrylate under thermal conditions to form the bicyclic structure. The reaction is usually carried out in an inert solvent such as toluene at elevated temperatures (around 80-120°C) to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester group in this compound can be subjected to nucleophilic substitution reactions. For example, reaction with ammonia (NH3) can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NH3 in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides.
Scientific Research Applications
Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic framework and are used in similar synthetic applications.
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness: Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific ester and ketone functionalities, which provide distinct reactivity patterns compared to other bicyclic compounds. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
Introduction
Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate (CAS No. 185201-77-8) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Structure and Composition
This compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 185201-77-8 |
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Research focusing on related bicyclic compounds has demonstrated their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action : Bicyclic compounds often interact with cellular pathways that regulate apoptosis and proliferation, potentially through modulation of key signaling molecules such as p53 and cyclins.
- Case Study Findings : In a study evaluating the anticancer effects of structurally related compounds, it was found that certain derivatives exhibited an IC50 value in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
Bicyclic compounds have also been explored for their antimicrobial properties. This compound may possess activity against a range of pathogens due to its structural characteristics.
- In Vitro Studies : Preliminary tests have shown that derivatives of bicyclic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Neuropharmacological Effects
The neuropharmacological profile of bicyclic compounds is another area of interest, particularly regarding their potential as neuroprotective agents.
- Mechanism Insights : Similar compounds have been noted for their ability to modulate neurotransmitter systems, such as glutamate and GABA receptors, which are crucial in neurodegenerative conditions .
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Cycloaddition Reactions : Utilizing [2 + 2] cycloaddition strategies allows for the efficient construction of the bicyclic framework.
Derivatives and Modifications
Modifying the structure can enhance biological activity or alter pharmacokinetic properties:
Modification Type | Potential Effect |
---|---|
Alkyl Chain Extension | Increased lipophilicity |
Functional Group Addition | Altered receptor binding affinity |
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)9-5-8-4-3-7(9)6-10(8)12/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
DLULLRJYUYFYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2CCC1CC2=O |
Origin of Product |
United States |
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